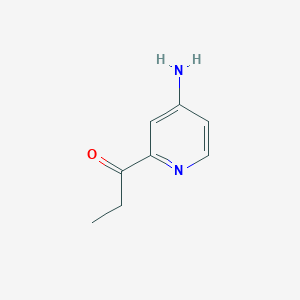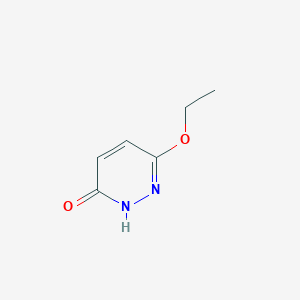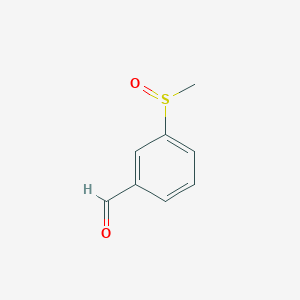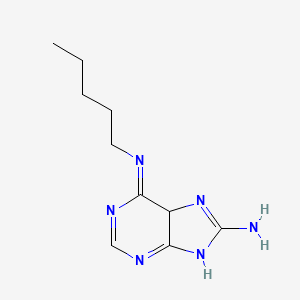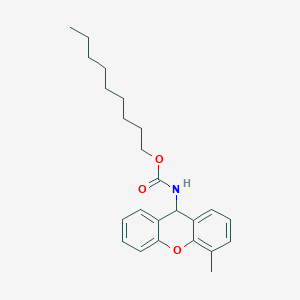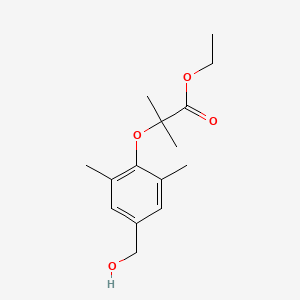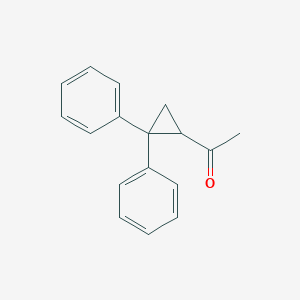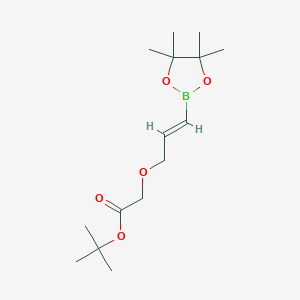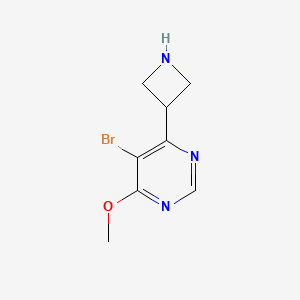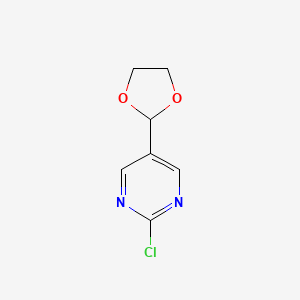
2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a dioxolane ring. The presence of these rings makes it a versatile compound in various chemical reactions and applications. Its molecular formula is C7H7ClN2O2, and it has a molecular weight of 186.6 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product .
化学反应分析
Types of Reactions
2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Substitution Products: Amino-pyrimidines, thio-pyrimidines
Oxidation Products: Pyrimidine oxides
Reduction Products: Amino derivatives
Coupling Products: Biaryl compounds
科学研究应用
2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
作用机制
The mechanism of action of 2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways and cellular processes, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
2-chloropyrimidine: A simpler analog that lacks the dioxolane ring.
5-chloro-2,4-dihydroxypyrimidine: Contains additional hydroxyl groups, making it more hydrophilic.
2-chloro-5-(1,3-dioxolan-2-yl)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine is unique due to the presence of both the pyrimidine and dioxolane rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
1554387-36-8 |
|---|---|
分子式 |
C7H7ClN2O2 |
分子量 |
186.59 g/mol |
IUPAC 名称 |
2-chloro-5-(1,3-dioxolan-2-yl)pyrimidine |
InChI |
InChI=1S/C7H7ClN2O2/c8-7-9-3-5(4-10-7)6-11-1-2-12-6/h3-4,6H,1-2H2 |
InChI 键 |
KMDYWQRBLQTNDO-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=CN=C(N=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


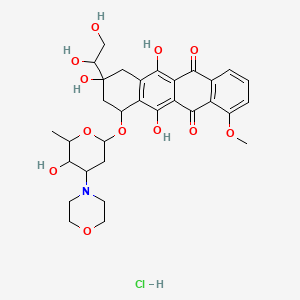
![3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1'-biphenyl]-4-ol](/img/structure/B13992369.png)
![Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate](/img/structure/B13992372.png)
